[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
This compound is systematically classified under the Chemical Abstracts Service registry number 950769-01-4. The compound exhibits a molecular weight of 175.194 grams per mole and conforms to the molecular formula C8H9N5. The structural elucidation reveals a pyridine ring substituted at the 2-position with a 1H-1,2,4-triazol-1-yl group, while the 3-position of the pyridine bears a methylamine substituent.
The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions for heterocyclic compounds, reflecting the compound's complex bicyclic structure. The simplified molecular input line entry system representation is documented as C1=CC(=NC=C1CN)N2C=NC=N2, providing a standardized format for chemical database registration and computational modeling. The InChI (International Chemical Identifier) specification further defines the compound's unique chemical identity through its characteristic connectivity pattern.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C8H9N5 |
| Molecular Weight | 175.194 g/mol |
| Chemical Abstracts Service Number | 950769-01-4 |
| Simplified Molecular Input Line Entry System | C1=CC(=NC=C1CN)N2C=NC=N2 |
The compound's systematic name reflects the precise positioning of functional groups within the heterocyclic framework. The nomenclature specifically identifies the triazole ring as being attached through the nitrogen atom at position 1 of the triazole to position 2 of the pyridine ring, while the methylamine group occupies position 3 of the pyridine nucleus.
Historical Development in Heterocyclic Chemistry
The historical foundations of heterocyclic chemistry trace back to the early nineteenth century, establishing the groundwork for understanding compounds like this compound. The discovery of pyridine in 1849 by Thomas Anderson through the pyrolysis of animal bones marked a pivotal moment in heterocyclic chemistry. Anderson's work, which involved the high-temperature heating of organic matter, led to the isolation of a colorless liquid with distinctive properties that would later be recognized as pyridine. The name "pyridine" was derived from the Greek word "pyr," meaning fire, reflecting the compound's discovery through thermal decomposition processes.
The systematic understanding of pyridine's structure emerged decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by nitrogen. This structural elucidation was subsequently confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthetic approach to pyridine was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a heated iron-tube furnace, representing the inaugural synthesis of a heteroaromatic compound.
The development of triazole chemistry commenced later in the nineteenth century, with the name "triazole" first introduced by Bladin in 1885 to describe the five-membered ring system containing three nitrogen atoms. The molecular formula C2H3N3 characterized these fundamental heterocyclic structures, which would later prove instrumental in pharmaceutical development. The establishment of facile synthetic techniques for triazole preparation accelerated the field's advancement, particularly following the discovery of antifungal activities in azole derivatives in 1944.
| Year | Development | Scientist | Significance |
|---|---|---|---|
| 1849 | Pyridine Discovery | Thomas Anderson | First isolation from animal bone pyrolysis |
| 1869-1871 | Pyridine Structure | Körner and Dewar | Benzene analogy with nitrogen substitution |
| 1876 | First Pyridine Synthesis | William Ramsay | Acetylene and hydrogen cyanide combination |
| 1885 | Triazole Nomenclature | Bladin | Five-membered three-nitrogen ring system |
| 1944 | Azole Antifungal Activity | Woolley | Foundation for pharmaceutical applications |
The Hantzsch-Widman nomenclature system, developed independently by Arthur Hantzsch in 1887 and Oscar Widman in 1888, provided the systematic framework for naming heterocyclic compounds containing nitrogen in five- and six-membered rings. This nomenclature system became the foundation for modern International Union of Pure and Applied Chemistry naming conventions and remains the basis for contemporary heterocyclic nomenclature.
Position within Triazole-Pyridine Hybrid Compounds
This compound occupies a significant position within the broader classification of triazole-pyridine hybrid compounds, representing a sophisticated example of heterocyclic molecular design. These hybrid structures combine the distinctive properties of both triazole and pyridine rings, creating compounds with enhanced biological activity and pharmaceutical potential. The synthesis of such hybrid derivatives typically involves the strategic coupling of triazole and pyridine moieties through various chemical methodologies.
Research investigations have demonstrated that triazole-pyridine hybrids exhibit substantial antimicrobial and antifungal activities, with particular efficacy against both gram-positive and gram-negative bacterial strains. The structural framework of these compounds allows for systematic modification at multiple positions, enabling the optimization of biological activity through rational drug design approaches. The 3-position and 5-position of the triazole nucleus have been identified as particularly important sites for molecular modification, playing dominant roles in determining the pharmacological activities of triazole derivatives.
The synthetic methodology for triazole-pyridine hybrids often employs nicotinohydrazide as a starting material, which undergoes reaction with carbon disulfide to yield potassium-3-pyridyl-dithiocarbazate intermediates. These intermediates are subsequently cyclized with ammonia solution to produce 5-mercapto-substituted triazole-pyridine hybrids, which can be further derivatized with various substituted benzyl compounds. This synthetic approach provides access to diverse structural variants within the triazole-pyridine hybrid family.
The structural diversity within triazole-pyridine hybrids encompasses various connectivity patterns and substitution patterns. Compounds such as 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole demonstrate alternative arrangements where pyridine rings occupy different positions on the triazole core. The molecular weight range for these compounds typically falls between 146 and 223 grams per mole, depending on the specific substitution pattern and ring connectivity.
| Compound Type | Connectivity Pattern | Molecular Weight Range | Biological Activity |
|---|---|---|---|
| Triazole-Pyridine Hybrids | Various N-N and C-N linkages | 146-223 g/mol | Antimicrobial, Antifungal |
| Substituted Derivatives | Benzyl and alkyl substitutions | 200-350 g/mol | Enhanced selectivity |
| Methylamine Variants | Amine functionality integration | 175-250 g/mol | Xanthine oxidoreductase inhibition |
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTWLOCOCZAXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588462 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950769-01-4 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Cyclization of Hydrazinecarbothioamides
One common approach involves the synthesis of 1,2,4-triazole derivatives through cyclization of thiosemicarbazide or hydrazinecarbothioamide intermediates under basic conditions. For example, hydrazinolysis of esters followed by reaction with isothiocyanates yields thiosemicarbazides, which cyclize to 1,2,4-triazole-3-thiones in moderate to high yields (52–88%).
N-Methylation and Functionalization
N-methylation of 1,2,4-triazole derivatives can be achieved by nucleophilic substitution using chloromethane in the presence of potassium hydroxide and ethanol, followed by further functionalization steps such as bromination or silylation at the 5-position to enable subsequent carboxylation. This method avoids isomerization issues common in N-methylation reactions and yields high-quality intermediates.
Functionalization of the Pyridine Ring
Substitution at Pyridin-3-yl Position
The pyridine ring is often functionalized at the 3-position to introduce a methylamine substituent. This can be achieved by:
- Using 3-bromo-2-methoxyaniline derivatives as starting materials, which undergo coupling reactions with boronate esters to form arylboronates, followed by further transformations.
- Employing primary pyridine-3-sulfonamides as substrates for nucleophilic substitution reactions to introduce triazole moieties.
Coupling of Triazole and Pyridine Units
Nucleophilic Substitution and Cross-Coupling
The linkage between the triazole and pyridine rings is typically formed via nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions. For example, 5-bromo-1-methyl-1H-1,2,4-triazole derivatives can be coupled with pyridine intermediates under hydrogenation conditions with Pd/C catalyst to remove bromine and form the desired triazole-pyridine linkage.
Introduction of the Methylamine Group
Reduction and Amination
The methylamine group at the pyridin-3-yl position can be introduced by reduction of corresponding nitrile or amide intermediates or by direct amination of halogenated precursors. For instance, reduction of acylated intermediates or ring-closed compounds with appropriate reducing agents yields the methylamine functionality.
Detailed Stepwise Preparation Method (Based on Patent CN113651762A)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution of 1,2,4-triazole with chloromethane | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | 1-methyl-1,2,4-triazole |
| 2 | Bromination or silylation at 5-position | THF, TMEDA, n-butyllithium, dibromomethane or LDA, trimethylchlorosilane | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |
| 3 | Carboxylation at 3-position | THF, LDA, CO2, low temperature | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
| 4 | Esterification | Methanol, thionyl chloride, dropwise addition | Corresponding methyl ester |
| 5 | Debromination or desilylation | Pd/C, DBU, H2, methanol or Zn powder in acetic acid or tetrabutylammonium fluoride in 2-methyltetrahydrofuran | 1-methyl-1H-1,2,4-triazole-3-methyl formate |
This sequence avoids isomerization and yields high-purity intermediates suitable for further coupling to pyridine derivatives.
Research Findings and Yields
- The N-methylation step yields approximately 52%, limited by isomeric by-products, but the described method improves selectivity and purity.
- Cyclization reactions to form 1,2,4-triazole rings from thiosemicarbazides proceed with yields ranging from 52% to 88% depending on substituents and conditions.
- Coupling and reduction steps typically proceed with high efficiency under palladium-catalyzed hydrogenation or zinc reduction conditions.
Summary Table of Key Preparation Steps
| Synthetic Stage | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| N-Methylation of 1,2,4-triazole | 1,2,4-triazole, KOH, chloromethane | Ethanol, reflux | ~52% | Avoids N-methyl isomerization |
| 5-Position Functionalization | n-BuLi, dibromomethane or LDA, trimethylchlorosilane | THF, low temp | Not specified | Enables carboxylation |
| Carboxylation | LDA, CO2 | Low temp | Not specified | Introduces carboxylic acid group |
| Esterification | Thionyl chloride, methanol | Dropwise addition | Not specified | Forms methyl ester |
| Debromination/Desilylation | Pd/C, H2 or Zn powder or TBAF | Methanol or 2-MeTHF | High | Removes protecting groups |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated triazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, a study reported that specific triazole-pyridine derivatives showed potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Research indicates that triazole-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. A notable study highlighted the ability of this compound to induce apoptosis in cancer cells through the modulation of specific protein expressions involved in cell cycle regulation .
Agricultural Applications
Fungicides
The compound has shown promise as a potential fungicide. Its structural features allow it to interact with fungal enzymes, inhibiting their growth. A case study demonstrated the effectiveness of a formulation containing this compound in controlling fungal pathogens in crops like wheat and corn .
Plant Growth Regulators
Additionally, this compound is being explored as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied in appropriate concentrations .
Materials Science
Coordination Complexes
The ability of this compound to form coordination complexes with various metal ions (e.g., Co(II), Cd(II), Rh(III)) has been extensively studied. These complexes exhibit unique electronic properties and have potential applications in catalysis and sensors. A recent publication outlined the synthesis and characterization of these complexes, emphasizing their stability and reactivity under various conditions .
Data Tables
Mechanism of Action
The mechanism by which [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Halogenated Derivatives
Bromine substitution on pyridine introduces steric bulk and alters lipophilicity:
| Compound Name | Structure | Unique Feature | Impact |
|---|---|---|---|
| 1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | Bromine at pyridine 3-position | Enhanced electrophilicity | Increased reactivity in cross-coupling reactions; improved antibacterial activity |
| 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine | Bromine at pyridine 5-position | Distal halogenation | Higher stability under physiological conditions due to reduced steric hindrance |
Key Insight : Bromine at the 3-position of pyridine enhances antibacterial potency but may reduce solubility, whereas 5-substitution balances reactivity and stability .
Heterocyclic Ring Variations
Replacing pyridine with other nitrogen-containing rings alters bioactivity:
| Compound Name | Core Structure | Key Difference | Biological Activity |
|---|---|---|---|
| 1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine | Pyrrolidine-triazole hybrid | Saturated 5-membered ring | Improved metabolic stability due to methyl groups on pyrrolidine |
| 1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine | Piperidine-triazole hybrid | 6-membered saturated ring | Enhanced blood-brain barrier penetration for neuroactive applications |
Triazole-Pyrazole Hybrids
Pyrazole rings introduce additional nitrogen atoms, influencing electronic properties:
Key Insight : Pyrazole-triazole hybrids exhibit broader-spectrum biological activities but face synthetic challenges due to competing reactivity of azole rings .
Biological Activity
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine is a compound of significant interest due to its diverse biological activities. The triazole ring is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and data.
- Molecular Formula : C7H8N4
- Molecular Weight : 146.16 g/mol
- CAS Number : 23195-62-2
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of triazole derivatives, including this compound. In vitro tests against various bacterial strains showed promising results:
| Microorganism | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These findings indicate that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. A study involving peripheral blood mononuclear cells showed that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. In a recent evaluation, this compound was shown to inhibit the proliferation of cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results indicate that the compound possesses significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. Among them, certain derivatives showed enhanced antimicrobial and anti-inflammatory activities compared to the parent compound. This highlights the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Mechanistic Insights
Research has also focused on understanding the mechanisms underlying the biological activities of triazole derivatives. It was found that these compounds can modulate signaling pathways involved in inflammation and cell proliferation, which contributes to their therapeutic effects .
Q & A
Q. What are the optimal synthetic routes for [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine, and how can reaction yields be improved?
- Methodological Answer : A common approach involves coupling 6-chloro-3-chloromethylpyridine with methylamine derivatives under basic conditions (e.g., triethylamine in ethanol) to form the pyridinylmethylamine backbone. The triazole moiety can be introduced via nucleophilic substitution or copper-catalyzed cross-coupling. For yield optimization, use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, as demonstrated in analogous pyrazole-amine syntheses . Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization enhances purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- H/C NMR : Compare chemical shifts to analogous compounds (e.g., δ ~8.5–8.7 ppm for pyridinyl protons, δ ~8.0–8.3 ppm for triazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry; SHELXL software is recommended for refinement .
Q. What analytical techniques are suitable for detecting byproducts or degradation products during synthesis?
- Methodological Answer :
- HPLC-PDA/MS : Monitor reaction progress using reverse-phase C18 columns with acetonitrile/water gradients.
- TLC with UV visualization : Track intermediates using silica gel plates and ethyl acetate/hexane eluents.
- FT-IR : Identify unreacted starting materials (e.g., carbonyl stretches from precursors) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map HOMO/LUMO orbitals, predicting nucleophilic/electrophilic sites.
- Analyze charge distribution on the triazole ring and pyridine nitrogen to explain regioselectivity in substitution reactions .
- Validate computational results against experimental NMR chemical shifts and X-ray bond lengths .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC values in antimicrobial assays)?
- Methodological Answer :
- Dose-Response Replication : Test multiple concentrations in triplicate using standardized protocols (e.g., CLSI guidelines).
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent variations on the triazole or pyridine rings) to identify critical functional groups .
- Molecular Docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity differences .
Q. How can crystallographic data address discrepancies in proposed tautomeric forms of the triazole ring?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethanol/water mixtures.
- Refine diffraction data using SHELXL to assign hydrogen positions and confirm 1,2,4-triazole tautomerism.
- Cross-validate with H-N HMBC NMR to detect nitrogen-proton coupling .
Q. What in vitro assays are appropriate for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Caco-2 Permeability : Assess intestinal absorption using monolayers and calculate apparent permeability () .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
